1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one
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Overview
Description
1-(Furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine sulfonyl group, and a benzoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Benzoindole Core: The benzoindole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.
Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation with Piperidine: The final step involves the sulfonylation of the benzoindole core with piperidine. This can be achieved by reacting the benzoindole with piperidine sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products include furanones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include substituted benzoindoles with various functional groups.
Scientific Research Applications
1-(Furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways can vary depending on the biological context, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-carbonyl)-6-(morpholin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one: Similar structure but with a morpholine ring instead of piperidine.
1-(Furan-2-carbonyl)-6-(pyrrolidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
1-(Furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine sulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(furan-2-carbonyl)-6-piperidin-1-ylsulfonylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c24-20-15-7-4-6-14-18(29(26,27)22-11-2-1-3-12-22)10-9-16(19(14)15)23(20)21(25)17-8-5-13-28-17/h4-10,13H,1-3,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBPCFWNRFXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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